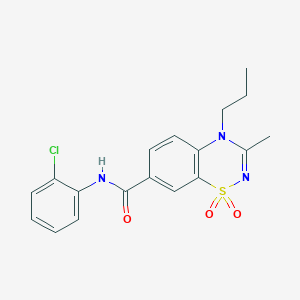![molecular formula C17H15BrN2O3S B14971121 N-(4-bromophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B14971121.png)
N-(4-bromophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that belongs to the class of quinoline-sulfonamides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzene with quinoline-8-sulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-bromophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline-sulfonamide derivatives.
Substitution: Formation of substituted quinoline-sulfonamide derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a dual inhibitor of monoamine oxidases and cholinesterases, making it a candidate for the treatment of Alzheimer’s disease.
Biological Research: The compound is used in studies involving enzyme inhibition and molecular docking to understand its interactions with biological targets.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves the inhibition of specific enzymes such as monoamine oxidases and cholinesterases. The compound binds to the active sites of these enzymes, preventing the breakdown of neurotransmitters like acetylcholine and monoamines. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing neural signaling and potentially improving cognitive functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline-8-sulfonamide: A related compound with similar enzyme inhibitory properties.
4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide:
Uniqueness
N-(4-bromophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is unique due to its dual inhibitory action on both monoamine oxidases and cholinesterases. This dual action makes it a promising candidate for the treatment of multifactorial diseases like Alzheimer’s disease, where multiple pathways are involved .
Eigenschaften
Molekularformel |
C17H15BrN2O3S |
|---|---|
Molekulargewicht |
407.3 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
InChI |
InChI=1S/C17H15BrN2O3S/c18-13-3-5-14(6-4-13)19-24(22,23)15-8-11-2-1-7-20-16(21)10-12(9-15)17(11)20/h3-6,8-9,19H,1-2,7,10H2 |
InChI-Schlüssel |
MUDGBILIHRBKMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC=C(C=C4)Br)CC(=O)N3C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14971038.png)

![6-chloro-4-(phenylsulfonyl)-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14971046.png)


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)acrylamide](/img/structure/B14971063.png)
![N-tert-butyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14971071.png)
![ethyl 4-[({[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14971073.png)
![2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14971074.png)
![N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N'-[(pyridin-3-YL)methyl]ethanediamide](/img/structure/B14971078.png)
![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14971079.png)
![2,6-difluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B14971080.png)
![N-(4-chlorophenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B14971106.png)
![3,3-dimethyl-11-(thiophen-2-yl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14971114.png)
